5-Fluoro-2-methylphenylmagnesium bromide is a derivative of 5-fluorouracil (5-FU), a widely recognized anticancer agent. 5-FU has been extensively studied for its therapeutic efficacy in treating various cancers, including colorectal, breast, ovarian, and prostate cancers. The drug operates at the nucleotide level, interfering with RNA maturation and DNA synthesis, primarily through the inhibition of thymidylate synthase (TS). Despite its established use, the response rate to 5-FU is relatively low, prompting research into its mechanism of action and the development of pharmacokinetic modulating chemotherapy to enhance its efficacy1 2 4.
The primary mode of action of 5-FU is believed to be the inhibition of thymidylate synthetase, which is crucial for DNA replication. However, studies have revealed alternative mechanisms, such as the interference with pre-ribosomal RNA (pre-rRNA) processing, which is completely inhibited in vitro and in cell extracts from treated mouse lymphosarcoma P1798 cells. This suggests that 5-FU may block the activity and/or synthesis of factors involved in pre-rRNA processing, such as the ribosomal RNA binding protein (RRBP)1.
Furthermore, 5-FU can induce cell cycle arrest and apoptosis in colorectal carcinoma cells at different concentrations, acting via two pathways: G1-S-phase cell cycle arrest and apoptosis at higher concentrations, and G2-M-phase cell cycle arrest and mitotic catastrophe at lower concentrations. This dual effect on the cell cycle is a novel target mechanism concept for pharmacokinetic modulating chemotherapy2.
Another mechanism involves the incorporation of 5-FU into DNA as 5-FldUTP during DNA synthesis, which is then excised by the base excision repair enzyme uracil DNA glycosylase (UDG). 5-FU can bind to UDG in noncycling human cells, inhibiting its activity and presenting a potentially new mechanism of action in nonproliferating cell populations3.
The clinical applications of 5-FU are vast, primarily in the field of oncology. It is a cornerstone in the treatment of advanced colorectal cancer and is also used for breast, ovarian, and prostate cancers. The pharmacokinetics of 5-FU have been extensively studied, with various administration routes such as intravenous injection, continuous infusion, and regional administration like hepatic artery infusion being explored to optimize drug concentrations in target tissues while minimizing systemic exposure4.
In clinical pharmacology, 5-FU continues to be a subject of research to improve its bioavailability and efficacy. Despite its poor absorption orally, parenteral administration has been the mainstay, with recent studies exploring hepatic arterial infusion and intraperitoneal administration. Pharmacodynamic assays have been developed to detect active metabolites of 5-FU in biopsied tumor or normal tissue, providing a more accurate prediction of antitumor effect or host cell toxicity than plasma drug concentrations5.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4